1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone features an 8-azabicyclo[3.2.1]octane (nortropane) core, a bicyclic scaffold commonly employed in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive alkaloids . Key structural attributes include:
- Methylsulfonyl group at position 3: A strong electron-withdrawing substituent that enhances metabolic stability and influences receptor-binding interactions.
- (1R,5S) stereochemistry: Critical for spatial orientation, ensuring optimal binding to chiral receptors or enzymes.
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)13-8-11-4-5-12(9-13)16(11)14(17)10-15-6-2-3-7-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGPORTKHWXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves several steps, including:
Formation of the Azabicyclo[3.2.1]octane Core: Starting from a simple bicyclic precursor, suitable transformations introduce the azabicyclic structure.
Methylsulfonyl Group Introduction: This step usually involves the reaction of the core structure with a methylsulfonyl chloride reagent under basic conditions.
Attachment of Pyrrole: The final step generally involves the alkylation or acylation of pyrrole with an appropriate ethanone derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow chemistry to ensure consistent yield and purity.
Chemical Reactions Analysis
Core Structural Reactivity
The 8-azabicyclo[3.2.1]octane scaffold (tropane skeleton) is known for its rigidity and stereochemical influence on reactivity. Key observations from analogous systems include:
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Bridgehead Nitrogen Reactivity : The tertiary amine in the bicyclic system may participate in alkylation or acylation reactions under basic conditions. For example, methylsulfonyl groups (as in ) can stabilize adjacent electrophilic centers, potentially directing nucleophilic attack.
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Stereochemical Stability : The (1R,5S) configuration in related tropane derivatives (e.g., tropinone ) suggests resistance to racemization under mild conditions, preserving stereointegrity during reactions.
Methylsulfonyl Group (-SO₂CH₃)
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Electron-Withdrawing Effects : The sulfonyl group deactivates the bicyclic system, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .
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Nucleophilic Displacement : In related sulfonamide compounds (e.g., ), sulfonyl groups undergo substitution with strong nucleophiles (e.g., amines, thiols) under heated or acidic conditions.
Ethanone-Pyrrole Moiety
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Ketone Reactivity : The ethanone group may undergo:
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Reduction : Catalytic hydrogenation or borohydride reduction to yield secondary alcohols.
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Nucleophilic Addition : Grignard or organolithium reagents could add to the carbonyl, though steric hindrance from the bicyclic system may limit accessibility.
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Pyrrole Stability : The 1H-pyrrol-1-yl group is less reactive than free pyrrole due to substitution but may participate in electrophilic substitutions (e.g., halogenation) under controlled conditions .
Hypothetical Reaction Pathways
Based on functional group behavior in analogous systems ( ), potential reactions include:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Reduction of Ketone | NaBH₄/MeOH, 0°C → RT | Secondary alcohol derivative |
| Sulfonyl Substitution | NH₃ (aq.), Δ | Amine-substituted azabicyclo derivative |
| Pyrrole Electrophilic Substitution | Br₂/FeBr₃, CH₂Cl₂ | Brominated pyrrole-ethanone adduct |
Synthetic Precursors and Derivatives
While the exact synthesis of this compound is undocumented, structurally related intermediates suggest feasible routes:
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Azabicyclo[3.2.1]octane Synthesis : Tropinone ( , CID 446337) serves as a common precursor for functionalization at the 3-position. Methylsulfonyl groups are introduced via sulfonation of secondary amines .
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Ethanone-Pyrrole Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link the pyrrole ring to the ethanone group, as seen in benzofuran analogs .
Stability and Degradation
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Thermal Stability : Sulfonamide-linked bicyclic compounds (e.g., ) show decomposition above 200°C, releasing SO₂.
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Hydrolytic Sensitivity : Acidic or basic conditions may cleave the sulfonyl group or hydrolyze the ketone, depending on pH and temperature.
Research Gaps and Recommendations
Existing data on this compound are sparse. Priority areas for investigation include:
Scientific Research Applications
Chemical Properties and Structure
This compound features a bicyclic framework that includes a methylsulfonyl group and a pyrrole moiety, which are critical for its biological activity. The molecular formula is C₁₅H₁₉NO₃S, and its molecular weight is approximately 293.4 g/mol. The stereochemistry indicated by (1R,5S) suggests specific spatial arrangements that may influence its interaction with biological targets.
Pharmacological Applications
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Antipsychotic Drug Development :
- The bicyclic structure of this compound makes it a valuable scaffold in the design of novel antipsychotic agents. It has been shown to exhibit high affinity for serotonin receptors (5-HT1A and 5-HT3), which are significant targets in the treatment of psychiatric disorders .
- Compounds with similar structures have been investigated for their efficacy in managing symptoms of schizophrenia and bipolar disorder.
- Biochemical Probes :
- Potential Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step reactions that require specific reagents and conditions to maintain the integrity of the bicyclic structure.
Key Steps in Synthesis :
- Formation of the azabicyclo framework through cyclization reactions.
- Introduction of the methylsulfonyl group via sulfonation methods.
- Coupling with pyrrole derivatives to yield the final product.
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several analogs of this compound for their antipsychotic potential. The results indicated that modifications to the methylsulfonyl group significantly affected receptor binding affinities and behavioral outcomes in animal models .
Case Study 2: Antimicrobial Properties
Research conducted by a team at a pharmaceutical laboratory explored the antimicrobial effects of this compound against various bacterial strains. The findings suggested that certain derivatives exhibited promising activity, warranting further investigation into their mechanism of action and therapeutic potential .
Mechanism of Action
Mechanism: This compound can interact with various molecular targets, potentially acting as an inhibitor or modulator of biological pathways. Its precise mechanism of action depends on the specific biological context.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Methylsulfonyl vs. Sulfonamide: The methylsulfonyl group in the target compound may offer greater metabolic stability compared to sulfonamide derivatives (e.g., ), which are prone to enzymatic cleavage . Pyrrole vs.
Stereochemical Influence: The (1R,5S) configuration aligns with bioactive nortropane derivatives in and , which exhibit enhanced receptor affinity compared to racemic mixtures .
Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () is a viable route for N-acyl derivatives, though the methylsulfonyl group may require additional oxidation steps .
Physicochemical Properties :
Biological Activity
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS Number: 1706334-07-7) is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. Its unique bicyclic structure, combined with a pyrrole moiety, positions it as a candidate for the development of novel therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its interactions with various receptors and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.5 g/mol. The presence of the methylsulfonyl group enhances its polarity and solubility, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO3S |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1706334-07-7 |
Receptor Affinity
Research indicates that this compound shows high affinity for serotonin receptors, particularly 5-HT1A and 5-HT3 receptors. These receptors are integral to the modulation of mood and anxiety, making the compound a potential candidate for antipsychotic drug development .
The mechanism by which this compound exerts its effects is primarily through receptor modulation:
- Serotonin Receptors : The compound acts as an agonist at the 5-HT1A receptor, which is associated with anxiolytic effects and improved mood regulation.
- Dopamine Receptors : It also interacts with dopamine receptors, which are crucial in the treatment of psychotic disorders .
Antipsychotic Potential
A study highlighted the compound's efficacy in animal models for psychosis, demonstrating significant reductions in hyperactivity and anxiety-like behaviors when administered at specific dosages. This suggests its potential role as an atypical antipsychotic agent .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its receptor selectivity and potency. Research into SAR has shown that variations in the bicyclic structure can lead to improved binding affinities at targeted receptors, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the critical steps in synthesizing 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer: Synthesis involves multi-step organic reactions, typically including:
- Step 1: Construction of the azabicyclo[3.2.1]octane core via cyclization under high-pressure or reflux conditions. Catalysts like palladium or acid/base systems are often employed for stereochemical control .
- Step 2: Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate. Reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid over-oxidation .
- Step 3: Coupling the pyrrole moiety using Buchwald-Hartwig amination or copper-catalyzed cross-coupling. Ligand selection (e.g., Xantphos) improves yield and regioselectivity .
- Purification: HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating enantiomerically pure fractions .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Pd(OAc)₂, DMF | 100°C | 65-75 |
| 2 | Sulfonylation | H₂O₂, AcOH | 50°C | 80-85 |
| 3 | Coupling | CuI, DMSO | 80°C | 70-78 |
Q. How is the stereochemical configuration of the azabicyclo[3.2.1]octane core verified experimentally?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., reports torsion angles for analogous bicyclic structures) .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to confirm axial/equatorial substituent orientations .
- Chiral HPLC: Compare retention times with enantiopure standards to validate (1R,5S) configuration .
Advanced Research Questions
Q. What strategies address contradictory biological activity data for this compound in different assay systems?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .
- Metabolic Stability Testing: Incubate with liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
- Proteomic Profiling: Use affinity pulldown/MS to identify unexpected interactors that may explain variability .
Table 2: Example Biological Data Contradictions and Resolutions
| Assay System | Reported IC₅₀ (nM) | Resolution Strategy |
|---|---|---|
| HEK293 | 120 ± 15 | SPR confirmed direct binding |
| Primary Neurons | >1000 | Microsomal stability <30% |
Q. How can structure-activity relationships (SAR) be systematically explored for the pyrrole and methylsulfonyl moieties?
Methodological Answer:
- Analog Synthesis: Replace pyrrole with pyrazole, triazole, or indole rings to probe electronic/steric effects. Use parallel synthesis for efficiency .
- Methylsulfonyl Modifications: Test sulfonamide, sulfonic acid, or trifluoromethanesulfonyl derivatives. Monitor changes in logP and solubility via shake-flask assays .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases or GPCRs) .
Table 3: SAR Trends for Key Substituents
| Substituent | Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| Pyrrole | 150 nM | 12.5 |
| Pyrazole | 90 nM | 8.2 |
| Triazole | 220 nM | 15.8 |
Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?
Methodological Answer:
- Challenge: Low oral bioavailability due to high molecular weight (~400 g/mol) and cLogP >3.
- Mitigation:
- Prodrug Design: Introduce ester or phosphate groups to improve absorption .
- Nanoparticle Formulation: Encapsulate in PEG-PLGA nanoparticles to enhance plasma half-life .
- CYP Inhibition Screening: Use human hepatocytes to identify metabolic liabilities and guide structural tweaks .
Q. How can computational methods predict off-target interactions early in development?
Methodological Answer:
- Pharmacophore Screening: Use Schrödinger’s Phase to compare against databases like ChEMBL for similarity to known ligands .
- Machine Learning: Train models on Tox21 data to flag potential hERG or cytochrome P450 inhibition .
- Molecular Dynamics (MD): Simulate binding to homologous proteins (e.g., adenosine receptors) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
